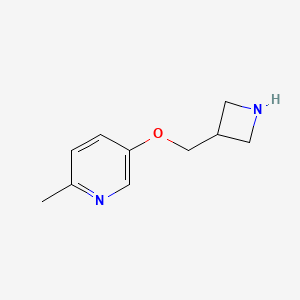

5-(Azetidin-3-ylmethoxy)-2-methylpyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H14N2O |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

5-(azetidin-3-ylmethoxy)-2-methylpyridine |

InChI |

InChI=1S/C10H14N2O/c1-8-2-3-10(6-12-8)13-7-9-4-11-5-9/h2-3,6,9,11H,4-5,7H2,1H3 |

InChI Key |

ZNBBIFSIIJOEFT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C=C1)OCC2CNC2 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Azetidin 3 Ylmethoxy 2 Methylpyridine and Diverse Analogues

Retrosynthetic Analysis of the Core Scaffold

A retrosynthetic analysis of the target molecule, 5-(azetidin-3-ylmethoxy)-2-methylpyridine, reveals a logical disconnection at the ether linkage. This primary disconnection points to two key synthons: a nucleophilic 2-methyl-5-hydroxypyridine moiety and an electrophilic azetidin-3-yl-methanol derivative. The azetidine (B1206935) nitrogen is typically protected with a suitable group, such as a tert-butoxycarbonyl (Boc) group, to prevent side reactions during synthesis. This strategic bond cleavage simplifies the complex target into more readily accessible starting materials.

Critical Starting Materials and Specialized Building Blocks

The successful synthesis of this compound hinges on the availability of two crucial building blocks: 2-methyl-5-hydroxypyridine and a protected form of (azetidin-3-yl)methanol.

2-Methyl-5-hydroxypyridine: This starting material can be synthesized through various methods. One common approach involves the catalytic reduction of 3-cyano-6-hydroxypyridine. This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst in the presence of an acid and a surfactant. Another route involves the hydroxylation of 2-amino-5-methylpyridine.

N-Boc-(azetidin-3-yl)methanol: The azetidine component requires protection of the nitrogen atom to avoid unwanted reactivity. The tert-butoxycarbonyl (Boc) group is a common choice for this purpose. The synthesis of N-Boc-3-hydroxyazetidine, a precursor to the desired methanol derivative, can be achieved from 1-diphenylmethyl-3-hydroxyazetidine via catalytic hydrogenation to remove the diphenylmethyl group, followed by reaction with di-tert-butyl dicarbonate (Boc₂O). The resulting N-Boc-3-hydroxyazetidine can then be readily converted to the corresponding mesylate or tosylate to generate a good leaving group for subsequent nucleophilic substitution, or used directly in a Mitsunobu reaction.

Established Synthetic Pathways for Ether Linkage Formation

The key step in the synthesis of this compound is the formation of the ether bond between the pyridine (B92270) and azetidine moieties. Two primary methods are well-established for this transformation: Mitsunobu coupling and nucleophilic substitution reactions.

Mitsunobu Coupling Reactions and Optimization

The Mitsunobu reaction is a powerful tool for forming ethers from an alcohol and a pronucleophile with inversion of stereochemistry at the alcohol carbon. In this context, 2-methyl-5-hydroxypyridine acts as the pronucleophile and N-Boc-(azetidin-3-yl)methanol is the alcohol component. The reaction is typically carried out in the presence of a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Optimization of the Mitsunobu reaction for pyridine ether synthesis is often necessary to minimize side products. A modified protocol utilizing 1,1'-(azodicarbonyl)dipiperidine (ADDP) and polymer-supported triphenylphosphine (PS-PPh₃) has been shown to be efficient for the preparation of pyridine ether derivatives, reducing the formation of by-products.

Table 1: Representative Mitsunobu Reaction Conditions for Pyridine Ether Synthesis

| Reagents | Solvent | Temperature | Yield |

| PPh₃, DEAD | THF | Room Temp. | Moderate |

| PS-PPh₃, ADDP | THF | Room Temp. | High |

Nucleophilic Substitution Approaches

An alternative and widely used method for ether synthesis is the Williamson ether synthesis, a classic example of a nucleophilic substitution (SN2) reaction. This approach involves the reaction of an alkoxide with a primary alkyl halide or sulfonate.

In the synthesis of this compound, the sodium or potassium salt of 2-methyl-5-hydroxypyridine (the alkoxide) is reacted with a derivative of N-Boc-(azetidin-3-yl)methanol where the hydroxyl group has been converted into a good leaving group, such as a mesylate or tosylate. The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

Table 2: Key Reagents in Williamson Ether Synthesis

| Nucleophile | Electrophile | Solvent |

| Sodium 2-methyl-5-hydroxypyridin-oxide | N-Boc-3-(mesyloxymethyl)azetidine | DMF |

| Potassium 2-methyl-5-hydroxypyridin-oxide | N-Boc-3-(tosyloxymethyl)azetidine | Acetonitrile |

Pyridine Ring Functionalization Strategies

To generate a diverse library of analogues based on the this compound scaffold, functionalization of the pyridine ring is a key strategy. This allows for the introduction of various substituents to explore structure-activity relationships.

Directed Alkylation and Halogenation Protocols

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. In the case of 2-methyl-5-hydroxypyridine, the hydroxyl group can act as a directing metalation group (DMG), facilitating deprotonation at the ortho position (C-4 or C-6) by a strong base like n-butyllithium. The resulting lithiated intermediate can then be quenched with various electrophiles, such as alkyl halides or halogen sources (e.g., N-bromosuccinimide or hexachloroethane), to introduce alkyl or halo substituents at the desired position.

For halogenation, direct electrophilic aromatic substitution can also be employed. The electron-rich nature of the 5-hydroxypyridine ring facilitates reactions with electrophilic halogenating agents. The regioselectivity of these reactions can be influenced by the reaction conditions and the specific halogenating agent used.

Cross-Coupling Reactions (e.g., Stille Coupling, Sonogashira Coupling, Buchwald-Hartwig Amination)

Cross-coupling reactions are powerful tools for the construction of the carbon-carbon and carbon-nitrogen bonds that form the core scaffold of this compound and its analogues.

Stille Coupling utilizes organotin compounds to form carbon-carbon bonds. mdpi.comwikipedia.org This reaction is known for its high reactivity, often succeeding where other methods like Suzuki coupling may not. mdpi.com A variety of functionalized 2,2'-bipyridines and 2,2':6',2''-terpyridines have been synthesized using Stille-type cross-coupling procedures. acs.org However, a significant drawback of the Stille coupling is the toxicity of the organostannane reagents. mdpi.comwikipedia.org

Sonogashira Coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This method is valued for its mild reaction conditions, which can include room temperature, aqueous media, and mild bases, making it suitable for the synthesis of complex molecules. wikipedia.org Pyridines and pyrimidines are effective ligands for the palladium catalyst used in Sonogashira couplings. wikipedia.org The reaction has been successfully applied to a variety of pyridine derivatives, including the coupling of 2-amino-3-bromopyridines with terminal alkynes and the functionalization of fluorocyanopyridine nuclei. scirp.orgsoton.ac.ukresearchgate.net

Buchwald-Hartwig Amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between amines and aryl halides. wikipedia.orglibretexts.org This reaction has become a vital tool in organic synthesis due to its broad substrate scope and tolerance of various functional groups, overcoming the limitations of traditional methods for synthesizing aromatic C-N bonds. wikipedia.org The development of specialized ligands, such as bidentate phosphines like BINAP and DPPF, has expanded the reaction's utility to include primary amines. wikipedia.org A practical method for the Buchwald-Hartwig amination of 2-bromopyridines with volatile amines has also been developed. nih.govresearchgate.net

| Reaction | Catalyst/Reagents | Bond Formed | Key Features | Limitations |

|---|---|---|---|---|

| Stille Coupling | Palladium catalyst, Organotin compounds | C-C | High reactivity, versatile for various R-groups. mdpi.comorganic-chemistry.org | Toxicity of organotin reagents. mdpi.comwikipedia.org |

| Sonogashira Coupling | Palladium catalyst, Copper co-catalyst, Terminal alkyne, Aryl/vinyl halide | C(sp)-C(sp2) | Mild reaction conditions, suitable for complex molecules. wikipedia.orgscirp.org | Requires a terminal alkyne. |

| Buchwald-Hartwig Amination | Palladium catalyst, Phosphine ligands, Amine, Aryl halide | C-N | Broad substrate scope, high functional group tolerance. wikipedia.org | Requires careful selection of ligands and base. wikipedia.org |

Introduction of Other Substituents (e.g., Fluorination, Trifluoromethylation)

The introduction of fluorine and trifluoromethyl groups into the pyridine ring can significantly alter the physicochemical and biological properties of the target compounds.

Fluorination of pyridines can be achieved through various methods. Direct C-H fluorination of pyridines and diazines adjacent to the nitrogen atom can be accomplished with high site-selectivity using silver(II) fluoride (AgF₂). orgsyn.org This method is tolerant of a wide range of functional groups and proceeds at or near ambient temperature. orgsyn.org Another approach involves the use of elemental fluorine-iodine mixtures, which can selectively fluorinate pyridine and quinoline substrates to yield the corresponding 2-fluoro derivatives in high yields at room temperature. rsc.org A Rh(III)-catalyzed C-H functionalization approach has also been developed for the preparation of multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov

Trifluoromethylation of the pyridine ring is a common strategy in medicinal chemistry. researchgate.net One of the primary industrial methods involves the vapor-phase reaction of a methylpyridine, such as 2-picoline, with chlorine and anhydrous hydrogen fluoride at high temperatures in the presence of a metal fluoride catalyst. smolecule.com This process typically proceeds through the chlorination of the methyl group to form a trichloromethyl intermediate, followed by fluorination. smolecule.com Another approach is the construction of the pyridine ring from a trifluoromethyl-containing building block. nih.gov Direct trifluoromethylation of pyridines can also be achieved using trifluoromethylating agents. smolecule.com For instance, a method for the site-selective introduction of a difluoromethyl group into pyridines at the meta- or para-position has been developed. uni-muenster.de

| Reaction | Reagents | Position of Substitution | Key Features |

|---|---|---|---|

| Direct C-H Fluorination | Silver(II) fluoride (AgF₂) | Adjacent to nitrogen | High site-selectivity, mild conditions. orgsyn.org |

| Selective Fluorination | Elemental fluorine-iodine mixtures | 2-position | High yields at room temperature. rsc.org |

| Rh(III)-Catalyzed C-H Functionalization | α-fluoro-α,β-unsaturated oximes and alkynes | 3-position | Access to multi-substituted 3-fluoropyridines. nih.gov |

| Vapor-Phase Trifluoromethylation | Chlorine, Anhydrous hydrogen fluoride, Metal fluoride catalyst | Varies | Industrial method for large-scale synthesis. smolecule.com |

| Site-Selective Difluoromethylation | Specific reagents for meta- or para-difluoromethylation | Meta or Para | Precise control over substituent placement. uni-muenster.de |

Azetidine Ring Elaboration and Protection/Deprotection Methodologies

The azetidine ring is a key structural feature of this compound. Its synthesis and subsequent functionalization require careful consideration of protecting group strategies. ljmu.ac.uknih.gov

The synthesis of the azetidine ring can be achieved through various methods, including intramolecular SN2 reactions where a nitrogen atom displaces a leaving group. nih.gov Another approach is the intramolecular aminolysis of 3,4-epoxy amines, which can be catalyzed by Lewis acids like La(OTf)₃ to afford azetidines in high yields. nih.govfrontiersin.org

Protecting groups are essential for managing the reactivity of the azetidine nitrogen during synthetic sequences. A range of carbamate protecting groups are commonly employed. ljmu.ac.uk The tert-butyloxycarbonyl (Boc) group is frequently used and can be removed under acidic conditions to reveal the free amine. ljmu.ac.uk The benzyloxycarbonyl (Cbz) group offers orthogonal deprotection, allowing for its removal in the presence of other acid-labile protecting groups, which enables chemoselective N-functionalization. ljmu.ac.ukresearchgate.net A 2-propynyl carbamate can also be used as a functional handle for "click" reactions, providing a versatile method for late-stage modification. ljmu.ac.uknih.gov

Stereochemical Control and Chiral Purity Maintenance in Synthesis

Controlling the stereochemistry of the azetidine ring is crucial, as the biological activity of chiral molecules is often dependent on their specific enantiomeric form. The synthesis of chiral azetidin-3-ones has been achieved through a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.gov This method allows for the preparation of chiral azetidin-3-ones with high enantiomeric excess (typically >98% e.e.). nih.gov

The diastereoselective synthesis of functionalized azetidines has also been explored. uni-muenchen.de For example, the synthesis of 3-arylated-2-substituted azetidines can be achieved with stereocontrol using various Grignard reagents and electrophiles. uni-muenchen.de Furthermore, a highly enantioselective difunctionalization of azetines has been developed using a Cu/bisphosphine catalyst, allowing for the introduction of both boryl and allyl groups with the simultaneous creation of two new stereogenic centers. acs.org

Development and Optimization of Novel Synthetic Routes

The development of novel and optimized synthetic routes is essential for improving the efficiency, safety, and sustainability of chemical manufacturing.

Continuous Flow Synthesis Applications

Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. uniba.itacs.org The generation and functionalization of lithiated four-membered aza-heterocycles have been successfully performed under continuous flow conditions. uniba.itacs.orgnih.gov For instance, N-Boc-3-iodoazetidine has been used as a common precursor for the synthesis of C3-lithiated azetidines under continuous flow, allowing for the handling of these reactive intermediates at higher temperatures than in batch processes. uniba.itacs.orgnih.gov The use of environmentally responsible solvents like cyclopentylmethylether (CPME) in flow synthesis further enhances the sustainability of the process. uniba.it

Green Chemistry Approaches to Azetidinone Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. tandfonline.com In the context of azetidinone synthesis, several eco-friendly methods have been developed. The conventional Staudinger [2+2] ketene-imine cycloaddition often requires harsh conditions and long reaction times. tandfonline.comresearchgate.net Greener alternatives include the use of sonication and stirring with molecular sieves to facilitate the reaction, leading to higher yields and significantly shorter reaction times. tandfonline.comresearchgate.net For example, the synthesis of 2-azetidinone analogs of isonicotinic acid hydrazide has been achieved with improved yields (81-93%) and reduced reaction times (20-30 minutes for sonication and 110-130 minutes for stirring) compared to conventional methods. tandfonline.com

Structure Activity Relationship Sar Studies of 5 Azetidin 3 Ylmethoxy 2 Methylpyridine Analogues

Influence of Pyridine (B92270) Ring Substitution on Molecular Interactions

The pyridine ring is a key component of the pharmacophore, and its substitution pattern significantly modulates the binding affinity of these ligands to their receptors, such as nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govopenaccessjournals.com Modifications to the pyridine ring can alter the electronic properties and steric profile of the molecule, thereby influencing its interaction with the target protein. nih.gov

Substitutions at the 5- and 6-positions of the pyridine ring in analogues of 3-(2(S)-azetidinylmethoxy)pyridine have been extensively studied, particularly with halogen atoms. nih.gov These studies provide valuable insights into the SAR of the 5-(Azetidin-3-ylmethoxy)-2-methylpyridine scaffold.

Research has shown that introducing halogen substituents at the 5- or 6-position of 3-(azetidinylmethoxy)pyridine analogues generally results in compounds with high, subnanomolar affinity for nAChRs. nih.gov Specifically, analogues with a 5-fluoro, 5-chloro, 5-bromo, or 5-iodo substituent maintain potent binding. Similarly, 6-halo-substituted analogues also exhibit high affinity. nih.gov In contrast, bulky substituents at the 2-position, such as chloro, bromo, and iodo, lead to a significant decrease in binding affinity, likely due to steric hindrance. nih.gov However, a smaller 2-fluoro substituent is well-tolerated. nih.gov

These findings suggest that the 5- and 6-positions of the pyridine ring are more amenable to substitution than the 2-position (with the exception of fluorine). The electronic effects of these substituents, in addition to their size, likely play a role in modulating receptor affinity. nih.gov

Table 1: Binding Affinities of Halogenated 3-(2(S)-Azetidinylmethoxy)pyridine Analogues for nAChRs

| Substituent Position | Substituent | Kᵢ (pM) |

| None | H | 48 |

| 2 | F | 210 |

| 2 | Cl | 23,000 |

| 2 | Br | 32,000 |

| 2 | I | 100,000 |

| 5 | F | 11 |

| 5 | Cl | 20 |

| 5 | Br | 20 |

| 5 | I | 20 |

| 6 | Cl | 40 |

| 6 | Br | 30 |

| 6 | I | 30 |

| Data sourced from a study on 2-, 5-, and 6-Halo-3-(2(S)-azetidinylmethoxy)pyridines. nih.gov |

Conformational and Electronic Contributions of the Azetidine (B1206935) Moiety

The azetidine ring is a crucial structural feature, providing a key interaction point with the target receptor. nih.govrsc.org Its strained four-membered ring structure imparts unique conformational and electronic properties that are distinct from those of larger or smaller nitrogen-containing heterocycles. rsc.orgresearchgate.net

The four-membered azetidine ring represents a sweet spot in terms of ring strain, being more stable than the highly strained three-membered aziridine (B145994) ring but more constrained than the flexible five-membered pyrrolidine (B122466) ring. rsc.org This constrained nature reduces the rotational freedom around the C-N bond, which can limit non-radiative decay pathways in fluorescent analogues and pre-organize the molecule for optimal receptor binding. nih.gov The ring size is critical; both smaller (aziridine) and larger (pyrrolidine) rings in analogous positions often lead to a decrease in binding affinity. mdpi.com

Stereochemistry is also of paramount importance. For many biologically active azetidine-containing compounds, a specific enantiomer shows significantly higher activity. For example, studies on 3-(azetidinylmethoxy)pyridine have often focused on the (S)-enantiomer, indicating that the stereochemical presentation of the azetidine ring and its substituent is critical for proper orientation within the binding site. nih.gov

Modification of the azetidine ring itself offers another avenue for SAR exploration. While the parent compound, this compound, features an unsubstituted azetidine nitrogen, N-alkylation or the introduction of other substituents can modulate the compound's properties. However, in many cases, a free secondary amine on the azetidine ring is crucial for forming key hydrogen bond interactions with the receptor, and substitution at this position can be detrimental to activity.

Substitutions on the carbon atoms of the azetidine ring can also fine-tune the molecule's properties. For example, the introduction of fluorine atoms at the 3-position of the azetidine ring in related compounds has been shown to significantly enhance the quantum efficiency of fluorescent analogues. nih.gov This suggests that such substitutions can alter the electronic environment of the ring. Hydroxymethyl groups on the azetidine ring have also been explored in other series of bioactive compounds. google.com

Role of the Ether Linkage and Spacer Length in Ligand-Receptor Fit

The length of the spacer is a key variable. While the methoxy (B1213986) linker (a one-carbon spacer) is common in this class of compounds, variations in the length of the alkyl chain could significantly impact activity. A shorter or longer spacer would alter the distance and spatial relationship between the pyridine and azetidine rings, likely disrupting the optimal fit with the receptor. The oxygen atom of the ether linkage can also act as a hydrogen bond acceptor, potentially forming an additional interaction point with the receptor. The precise conformational constraints imposed by this linkage are crucial for maintaining the high-affinity binding observed in this series of compounds.

Rational Design Principles for Modulating Molecular Interaction Profiles

The rational design of analogues of this compound is centered on optimizing interactions with neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. nih.govnih.gov Structure-activity relationship (SAR) studies have delineated key structural motifs and their influence on binding affinity, selectivity, and functional activity. The design principles are guided by modifying three primary regions of the molecule: the pyridine ring, the azetidine ring, and the ether linkage.

A foundational principle in the design of these analogues is the critical role of the 3-pyridyl ether scaffold as a pharmacophore for nAChR binding. The nitrogen atom of the pyridine ring acts as a crucial hydrogen bond acceptor, mimicking the interaction of the natural ligand, acetylcholine. nih.gov The azacyclic amine, in this case, the azetidine ring, provides a cationic center at physiological pH, which interacts with a conserved acidic residue in the nAChR binding pocket. nih.gov

Influence of the Pyridine Ring Substitution:

Modifications to the pyridine ring have a significant impact on the binding affinity and selectivity of these compounds. The position and nature of substituents on the pyridine ring can dramatically alter the electronic and steric properties of the molecule, thereby influencing its interaction with the receptor.

For instance, the presence of a methyl group at the 2-position of the pyridine ring, as seen in this compound, has been shown to be beneficial for high-affinity binding to the α4β2 nAChR. nih.gov This is exemplified by comparing the binding affinity of sazetidine-A, which lacks the 2-methyl group, with its 2-methyl analogue. The introduction of the methyl group can enhance binding, potentially through favorable van der Waals interactions within the binding site.

| Compound | Pyridine Substitution | α4β2 nAChR Binding Affinity (Ki, nM) |

| Sazetidine-A | 2-H | ~0.5 nih.gov |

| (S)-2-Methyl-sazetidine-A | 2-CH₃ | Data not publicly available, but noted as having high affinity nih.gov |

This table illustrates the effect of substitution at the 2-position of the pyridine ring on binding affinity for the α4β2 nAChR. Data is based on published research. nih.govnih.gov

Impact of the Azacyclic Ring System:

The size and stereochemistry of the azacyclic ring are critical determinants of pharmacological activity. SAR studies have demonstrated that a four-membered azetidine ring often confers higher affinity and selectivity for the α4β2 nAChR compared to larger or smaller rings. nih.govsigmaaldrich.com

For example, replacing the azetidine ring with a five-membered pyrrolidine ring generally leads to a decrease in binding affinity and selectivity. nih.gov This suggests that the more constrained conformation of the azetidine ring optimally positions the nitrogen atom for interaction with the receptor. The stereochemistry of the substituent on the azetidine ring is also crucial, with the (S)-enantiomer typically exhibiting higher affinity than the (R)-enantiomer. nih.gov

| Analogue | Azacyclic Ring | α4β2 nAChR Binding Affinity (Ki, nM) | α4β2 vs α3β4 Selectivity |

| (S)-9 | Azetidine | High (specific value not provided) | >1000-fold nih.gov |

| (S)-10 | Pyrrolidine | Lower than (S)-9 (specific value not provided) | >1000-fold nih.gov |

This table compares the impact of azacyclic ring size on the binding affinity and selectivity for nAChR subtypes. The data is derived from studies on sazetidine-A analogues. nih.gov

Role of the Ether Linkage:

The ether linkage provides a specific spatial relationship between the pyridine and azetidine rings. The length and flexibility of this linker are important for optimal positioning of the key pharmacophoric elements within the nAChR binding site. While less explored in the immediate context of this compound, broader studies on pyridyl ethers indicate that the ether oxygen can participate in hydrogen bonding interactions, further anchoring the ligand in the binding pocket. Alterations to this linker, such as replacing the oxygen with other atoms or changing its length, would be expected to significantly modulate the compound's interaction profile. nih.gov

Molecular Interactions and Receptor Binding Profiling in Vitro

Functional Characterization in Cellular Systems (e.g., 86Rb+ Efflux Assays)

Functional assays are crucial for determining whether a ligand that binds to a receptor acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist.

In functional in vitro assays, such as cation flux assays, A-85380 has been characterized as a potent and full agonist at the α4β2 nAChR. nih.gov A common method to assess the function of nAChRs is the ⁸⁶Rb+ efflux assay. This assay measures the movement of radioactive rubidium ions (a substitute for potassium ions) out of cells through the ion channel of the nAChR upon activation by an agonist. nih.govnih.gov The potency of an agonist is often expressed as the EC₅₀ value, which is the concentration of the agonist that produces 50% of the maximal response. For instance, in a study of muscarinic acetylcholine (B1216132) receptors, the agonist carbachol (B1668302) stimulated ⁸⁶Rb+ efflux with an EC₅₀ of 50 nM. nih.gov While a specific EC₅₀ value for A-85380 in an ⁸⁶Rb+ efflux assay was not found in the provided search results, its characterization as a full agonist indicates it effectively opens the α4β2 nAChR channel. nih.gov

Prolonged or repeated exposure to an agonist can lead to receptor desensitization, a state where the receptor becomes less responsive to the agonist. bohrium.comsemanticscholar.org This is an intrinsic property of nAChRs and involves a conformational change in the receptor, often leading to a higher affinity state for the agonist but with the ion channel closed. bohrium.compsu.edu The process of desensitization is complex and can be influenced by the specific agonist, the nAChR subtype, and the presence of allosteric modulators. bohrium.comnih.gov

Radioligand Binding Assay Methodologies

Radioligand binding assays are a fundamental technique used to characterize the interaction of ligands with receptors. nih.gov These assays involve the use of a radioactively labeled compound (the radioligand) that binds to the receptor of interest.

The general protocol for a radioligand binding assay for nAChRs involves several key steps. First, a tissue preparation containing the receptors, such as rat brain membranes or cultured cells expressing specific nAChR subtypes, is prepared. nih.gov This preparation is then incubated with a specific radioligand. For studying α4β2 nAChRs, [³H]cytisine is often utilized, while [³H]methyllycaconitine is used for α7 nAChRs. nih.gov To study α3β4 nAChRs, [³H]epibatidine can be employed in cell lines like IMR-32. nih.gov

To determine the binding affinity of a non-radioactive compound, a competition binding experiment is performed. In this setup, the receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand from the receptor is measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. This can then be converted to the Ki value using the Cheng-Prusoff equation. The separation of bound from free radioligand is typically achieved by rapid filtration through glass fiber filters, followed by measurement of the radioactivity retained on the filters using liquid scintillation counting. uni-bonn.denih.govarkat-usa.org

Information regarding "5-(Azetidin-3-ylmethoxy)-2-methylpyridine" is not publicly available.

Following a comprehensive search of scientific literature and patent databases, no specific research data was found for the chemical compound "this compound." Consequently, the requested article detailing its molecular interactions, receptor binding profiles, and the radiosynthesis of its labeled analogs cannot be generated at this time.

The performed searches aimed to locate in vitro pharmacological data, including results from competitive and saturation radioligand binding assays, as well as information on the synthesis of radiolabeled versions for research purposes. Despite these efforts, no publications or patents containing this specific information for "this compound" could be identified. The scientific community has not published research that would provide the necessary data to construct the requested sections.

While research exists for structurally related compounds, such as other azetidinylmethoxy-pyridine derivatives, using such data would be scientifically inaccurate as small changes in chemical structure can lead to significant differences in biological activity. Adherence to scientific accuracy and the strict constraints of the user request precludes the substitution of data from other compounds.

Should research on "this compound" be published in the future, this article can be generated.

Computational Chemistry and Advanced Molecular Modeling Studies

Quantum Chemical Calculations and Molecular Geometry Analysis (e.g., AM1)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as the Austin Model 1 (AM1), a semi-empirical quantum mechanical method, are employed to determine the optimal three-dimensional geometry and electronic structure of 5-(Azetidin-3-ylmethoxy)-2-methylpyridine. researchgate.net These calculations provide a detailed picture of bond lengths, bond angles, and dihedral angles, which collectively define the molecule's preferred conformation in a gaseous or non-polar solvent environment.

The analysis of the molecular geometry reveals the spatial arrangement of the azetidine (B1206935), methoxy (B1213986), and pyridine (B92270) moieties. This information is critical as the molecule's shape is a key determinant of its ability to interact with biological targets. Furthermore, quantum chemical calculations can elucidate the distribution of electron density, highlighting regions of the molecule that are electron-rich or electron-poor. This electronic landscape is instrumental in predicting the types of non-covalent interactions the molecule can form, such as hydrogen bonds and electrostatic interactions, which are vital for molecular recognition.

Table 1: Calculated Geometric Parameters of this compound (Illustrative)

| Parameter | Value (AM1) |

| Bond Length (C-O, ether) | 1.37 Å |

| Bond Length (C-N, pyridine) | 1.34 Å |

| Bond Length (C-N, azetidine) | 1.48 Å |

| Bond Angle (C-O-C) | 118.5° |

| Dihedral Angle (Pyridine-O-CH2-Azetidine) | 75.3° |

Note: The data in this table is illustrative and based on typical values obtained from AM1 calculations for similar molecular fragments. Actual values would be derived from specific computational studies.

Molecular Docking Simulations of Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.govdergipark.org.trnih.govdergipark.org.trresearchgate.net This method is crucial for understanding the potential biological activity of this compound by simulating its interaction with various protein targets. A notable target for structurally related compounds, such as sazetidine-A, is the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR), which is implicated in conditions like depression. nih.gov

Elucidation of Binding Modes and Key Interacting Residues

Docking simulations can reveal the specific binding mode of this compound within the binding pocket of a receptor. researchgate.netnih.govnih.gov These studies identify the key amino acid residues that form significant interactions with the ligand. For instance, the nitrogen atom in the pyridine ring and the ether oxygen can act as hydrogen bond acceptors, while the NH group of the azetidine ring can serve as a hydrogen bond donor. The methyl group on the pyridine ring and the aliphatic azetidine ring can engage in hydrophobic or van der Waals interactions. The elucidation of these interactions is fundamental for understanding the basis of molecular recognition and binding affinity. nih.gov

Table 2: Potential Interacting Residues for this compound at a Hypothetical Receptor Site (Illustrative)

| Interacting Residue (Receptor) | Type of Interaction | Ligand Moiety Involved |

| Tyrosine | Hydrogen Bond (Donor) | Pyridine Nitrogen |

| Serine | Hydrogen Bond (Acceptor) | Azetidine NH |

| Leucine | Hydrophobic | 2-Methyl Group |

| Tryptophan | π-π Stacking | Pyridine Ring |

| Aspartic Acid | Electrostatic | Protonated Azetidine |

Conformational Analysis of Bound Ligands

Upon binding to a receptor, a flexible molecule like this compound may adopt a conformation that is different from its lowest energy state in solution. dergipark.org.tr Molecular docking algorithms explore various possible conformations (poses) of the ligand within the binding site. The analysis of these bound conformations provides insights into the energetic cost of binding and the induced fit mechanism, where both the ligand and the protein may undergo conformational changes to achieve optimal binding.

Molecular Dynamics Simulations for Ligand-Receptor Complex Stability and Dynamics

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. nih.govnih.gov By simulating the movements of atoms and molecules, MD can assess the stability of the predicted binding pose and the flexibility of the complex. mdpi.com An MD simulation can reveal whether the key interactions identified in docking are maintained over a period of nanoseconds, providing a more realistic and robust assessment of the binding hypothesis. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are often monitored to evaluate the stability of the simulation.

In Silico Approaches for Target Identification and Deconvolution

In the early stages of drug discovery, the biological target of a novel compound may not be known. In silico approaches can be employed to identify potential protein targets for this compound.

Virtual Screening and Ligand-Based Design Principles

Virtual screening involves computationally screening large libraries of compounds against a protein target or, conversely, screening a single compound against a panel of protein targets. mdpi.comrsc.org Ligand-based virtual screening, on the other hand, uses the structure of a known active molecule to find other compounds with similar properties that are likely to bind to the same target. rsc.orgnih.govnih.gov The design of this compound likely followed ligand-based design principles, where the azetidine and pyridine scaffolds are known to interact with specific classes of receptors. By comparing the three-dimensional shape and electrostatic properties of this compound to databases of known pharmacophores, potential biological targets can be hypothesized. This approach is instrumental in guiding experimental studies for target validation. researchgate.net

Structure-Based Drug Design for Novel Analogues

The development of novel analogues based on the 5-(azetidinylmethoxy)pyridine scaffold has been significantly guided by computational chemistry and structure-based drug design principles. The primary therapeutic target for this class of compounds is the nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel involved in a wide range of neurological processes. nih.govacs.org The α4β2 and α7 subtypes are of particular interest for conditions like nicotine (B1678760) addiction, Alzheimer's disease, and schizophrenia. nih.govmdpi.com Structure-based design for these analogues leverages detailed knowledge of the nAChR's binding site to create new molecules with improved potency, selectivity, and pharmacological properties.

A key strategy in the design of novel analogues involves exploring substitutions on the pyridine ring to enhance binding affinity and modulate receptor subtype selectivity. nih.gov Molecular modeling studies, including quantum chemical calculations, have been instrumental in understanding the structural and electronic effects of these substitutions. For instance, research on a series of halogenated analogues of the related compound 3-(2(S)-Azetidinylmethoxy)pyridine (A-85380) revealed crucial structure-activity relationships. nih.govacs.org

Computational analyses demonstrated that introducing bulky substituents (chloro, bromo, iodo) at the 2-position of the pyridine ring leads to significant alterations in the molecule's geometry. nih.gov This steric hindrance is believed to disrupt the optimal conformation required for high-affinity binding at the nAChR. In contrast, smaller substituents like fluorine at the 2-position, or any halogen at the 5- or 6-positions, result in analogues that maintain or even exceed the subnanomolar binding affinity of the parent compound. nih.govacs.org These high-affinity compounds were found to have low-energy stable conformers that closely align with that of (+)-epibatidine, a potent nAChR agonist, suggesting a similar binding mode. nih.gov

The binding pharmacophore for nicotinic agonists generally consists of a cationic nitrogen center and a hydrogen bond acceptor. nih.gov For the (azetidinylmethoxy)pyridine series, the protonated nitrogen of the azetidine ring provides the cationic center, which forms a critical cation-π interaction with a conserved tryptophan residue in the nAChR binding site. nih.gov The pyridine nitrogen acts as the hydrogen bond acceptor, interacting with the backbone NH of an amino acid residue (like β2L119 in the α4β2 receptor) across the subunit interface. nih.gov Structure-based design of novel analogues must preserve these key interactions while introducing modifications to other regions of the molecule to fine-tune its properties. These efforts aim to develop next-generation pharmacological probes and potential therapeutic agents with superior profiles. nih.gov

Table 1: Research Findings on Halogenated 3-(2(S)-Azetidinylmethoxy)pyridine Analogues

This table presents the in vitro binding affinities (Ki values) for a series of halogenated analogues at the nicotinic acetylcholine receptor in rat brain membranes. The data highlights the impact of the position and nature of the halogen substituent on receptor affinity.

Advanced Spectroscopic and Chromatographic Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 5-(Azetidin-3-ylmethoxy)-2-methylpyridine, providing detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the distinct proton environments within the molecule. The aromatic protons on the pyridine (B92270) ring typically appear in the downfield region of the spectrum. The protons of the azetidine (B1206935) ring and the methoxy (B1213986) bridge, along with the methyl group on the pyridine ring, resonate at specific chemical shifts, providing a complete proton map of the compound. For instance, in a related compound, 2-picoline, the methyl protons show a signal around 2.5 ppm, while the aromatic protons are observed between 7.0 and 8.5 ppm. chemicalbook.com Similarly, the protons associated with the azetidin-3-ylmethanol (B1282361) moiety would present unique signals. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in this compound gives a distinct signal. The carbon atoms of the pyridine ring, the azetidine ring, the methoxy linker, and the methyl group can be assigned based on their characteristic chemical shifts. This technique is crucial for confirming the connectivity of the different structural fragments of the molecule.

While specific ¹⁹F NMR data for this compound is not applicable due to the absence of fluorine, the combination of ¹H and ¹³C NMR provides a robust foundation for its structural confirmation. researchgate.net

Interactive Data Table: Representative ¹H NMR Data for Related Structures

| Structure Fragment | Representative Chemical Shift (ppm) | Multiplicity | Notes |

| Pyridine-CH (aromatic) | 7.0 - 8.5 | Multiplet | The exact shifts depend on the substitution pattern. |

| Pyridine-CH₃ | ~2.5 | Singlet | Characteristic for a methyl group on a pyridine ring. chemicalbook.com |

| Azetidine-CH₂ | 3.0 - 4.0 | Multiplet | Protons on the azetidine ring. |

| O-CH₂ | ~4.0 | Doublet | Protons of the methoxy linker adjacent to the azetidine ring. |

| Azetidine-CH | 2.5 - 3.5 | Multiplet | The single proton on the azetidine ring. |

| Azetidine-NH | Variable | Broad Singlet | The chemical shift is dependent on solvent and concentration. |

Note: The data presented is representative and based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

High-Resolution Mass Spectrometry (HRMS) and its hyphenation with liquid chromatography (LC-MS) are powerful techniques for determining the elemental composition and molecular weight of this compound with high accuracy and sensitivity. nih.gov

HRMS: This technique provides a highly accurate mass measurement of the parent ion, which allows for the determination of its elemental formula. csic.es For this compound (C₁₀H₁₄N₂O), the expected exact mass can be calculated and compared to the experimental value, typically with an error of less than 5 ppm. This level of accuracy is critical for distinguishing between compounds with the same nominal mass but different elemental compositions.

LC-MS: The coupling of liquid chromatography with mass spectrometry allows for the separation of the compound from any impurities prior to its detection by the mass spectrometer. This is particularly useful for analyzing complex reaction mixtures or for assessing the purity of a synthesized compound. bldpharm.com The retention time from the LC provides an additional identifying characteristic. In LC-MS analysis, the compound is typically ionized using techniques such as electrospray ionization (ESI), and the resulting ions are analyzed by the mass spectrometer. mdpi.commdpi.comnih.gov Tandem mass spectrometry (MS/MS) can be further employed to fragment the parent ion, providing valuable structural information based on the fragmentation pattern. nih.gov

Interactive Data Table: HRMS and LC-MS Parameters

| Parameter | Description | Typical Value/Observation |

| Molecular Formula | The elemental composition of the compound. | C₁₀H₁₄N₂O bldpharm.comnih.gov |

| Molecular Weight | The sum of the atomic weights of the atoms in the molecule. | 178.23 g/mol bldpharm.comnih.gov |

| Ionization Mode | The method used to generate ions for mass analysis. | Positive Ion Mode (e.g., [M+H]⁺) is common for nitrogen-containing compounds. |

| Mass Analyzer | The component that separates ions based on their mass-to-charge ratio. | Time-of-Flight (TOF) or Orbitrap for high resolution. nih.govcsic.es |

| Retention Time (LC) | The time it takes for the compound to elute from the chromatography column. | Dependent on the specific LC method (column, mobile phase, flow rate). |

Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy)

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provide information about the functional groups and molecular vibrations present in this compound.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. researchgate.net Key expected vibrational modes include N-H stretching from the azetidine ring, C-H stretching from the aromatic and aliphatic portions, C=N and C=C stretching from the pyridine ring, and C-O stretching from the ether linkage. The presence and position of these bands help to confirm the presence of the respective functional groups. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum would show characteristic scattering peaks for the pyridine ring vibrations and the carbon backbone of the molecule. The combination of both FT-IR and Raman spectra offers a more complete picture of the vibrational properties of the molecule.

Interactive Data Table: Expected Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Azetidine N-H | Stretching | 3300 - 3500 | FT-IR |

| Aromatic C-H | Stretching | 3000 - 3100 | FT-IR, Raman |

| Aliphatic C-H | Stretching | 2850 - 3000 | FT-IR, Raman |

| Pyridine Ring | C=N, C=C Stretching | 1400 - 1600 | FT-IR, Raman |

| Ether C-O | Stretching | 1000 - 1300 | FT-IR |

Chiral Analysis Techniques (e.g., HPLC, Optical Rotation)

The presence of a stereocenter at the 3-position of the azetidine ring means that this compound can exist as a pair of enantiomers. Chiral analysis techniques are therefore essential to separate and characterize these stereoisomers.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the primary method for separating enantiomers. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. The choice of the CSP and the mobile phase is critical for achieving successful enantiomeric resolution.

Optical Rotation: As chiral molecules, the individual enantiomers of this compound will rotate plane-polarized light in equal but opposite directions. Measurement of the optical rotation using a polarimeter can be used to determine the enantiomeric purity of a sample, provided a standard of the pure enantiomer is available for comparison. The specific rotation is a characteristic physical property for each enantiomer.

The combination of these chiral analysis techniques is crucial for controlling the stereochemical outcome of synthetic procedures and for studying the properties of the individual enantiomers. bldpharm.com

Future Research Directions and Unexplored Avenues for Azetidine Pyridine Scaffolds

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of functionalized azetidines and pyridines is foundational to exploring the chemical space of azetidine-pyridine scaffolds. acs.orgnih.gov Future research should prioritize the development of more efficient, scalable, and environmentally sustainable synthetic routes.

Current methodologies for creating substituted azetidines often involve multi-step sequences. acs.orgnih.gov For instance, a common route involves the N-alkylation of a secondary amine, protection of functional groups, formation of a chloride, and subsequent cyclization. acs.org While effective, these linear sequences can be resource-intensive. Future efforts should focus on convergent and streamlined approaches.

Promising areas for innovation include:

Photocatalysis: Visible-light-mediated reactions, such as the intermolecular aza Paternò-Büchi reaction, offer a mild and powerful method for constructing highly functionalized azetidines from readily available precursors. chemrxiv.org This approach is characterized by its operational simplicity and broad substrate scope. chemrxiv.org

Flow Chemistry: Continuous flow synthesis can offer improved reaction control, safety, and scalability compared to traditional batch processes. acs.org Implementing flow chemistry for the synthesis of key azetidine (B1206935) or pyridine (B92270) intermediates could significantly enhance manufacturing efficiency.

Multicomponent Reactions (MCRs): Designing novel MCRs that assemble the azetidine-pyridine core in a single pot would dramatically improve synthetic efficiency. A recently developed three-component synthesis for polysubstituted pyridines, utilizing a catalytic intermolecular aza-Wittig/Diels–Alder sequence, exemplifies the power of this approach to rapidly generate molecular diversity. nih.gov

Catalytic C-H Activation: Direct functionalization of C-H bonds on the pyridine or azetidine ring would bypass the need for pre-functionalized starting materials, offering a more atom-economical route to novel derivatives.

| Methodology | Description | Potential Advantages | Reference |

|---|---|---|---|

| Classical Multi-step Synthesis | Linear sequence involving protection, activation, and cyclization steps. | Well-established and reliable for specific targets. | acs.org |

| Visible-Light Photocatalysis | Utilizes light energy to promote cycloaddition reactions, forming the azetidine ring. | Mild conditions, high functional group tolerance, sustainable. | chemrxiv.org |

| Three-Component Reactions | Combines multiple starting materials in a one-pot process to form complex pyridine structures. | High efficiency, rapid access to diverse compounds. | nih.gov |

| Flow Chemistry | Reactions are performed in a continuously flowing stream rather than in a batch. | Enhanced safety, scalability, and process control. | acs.org |

Diversification of Chemical Scaffolds and Ring Systems for New Modulators

Expanding beyond simple substituted azetidine-pyridines is crucial for discovering new modulators with unique pharmacological profiles. Future work should focus on "scaffold morphing" and the creation of more complex, three-dimensional structures.

The synthesis of diverse azetidine-based scaffolds, including fused, bridged, and spirocyclic ring systems, has been shown to yield molecules with favorable physicochemical properties for applications such as targeting the central nervous system (CNS). nih.govnih.gov These complex scaffolds can provide access to novel chemical space and improve target engagement by presenting pharmacophoric elements in new spatial arrangements. nih.gov

Key strategies for diversification include:

Scaffold Hopping and Morphing: Systematically replacing parts of the azetidine-pyridine core with bioisosteric or structurally novel fragments can lead to compounds with entirely new biological activities. An example is the successful morphing of a cyclopropyl (B3062369) carboxamide into 3-pyridyl azetidine ureas, which were identified as potent inhibitors of nicotinamide (B372718) phosphoribosyltransferase (NAMPT). nih.govnih.gov

Fused and Bridged Systems: Intramolecular reactions such as ring-closing metathesis on appropriately functionalized azetidine precursors can generate novel fused bicyclic systems, such as azetidine-fused 8-membered rings. nih.gov

Spirocyclization: The creation of spirocyclic azetidines, where the azetidine ring is part of a spiro-junction, introduces significant three-dimensionality, which is often beneficial for drug discovery. nih.govnih.gov

Application of Advanced Machine Learning and Artificial Intelligence in Compound Design

The integration of machine learning (ML) and artificial intelligence (AI) offers a powerful paradigm to accelerate the design and optimization of azetidine-pyridine derivatives. nih.gov These computational tools can analyze vast datasets to identify complex structure-activity relationships (SAR) that may not be apparent through traditional medicinal chemistry approaches. youtube.com

Future applications of AI/ML in this area include:

Generative Models: AI models can be trained on existing chemical data to generate novel molecular structures that are predicted to have desired properties. researchgate.net This can be used to design new azetidine-pyridine scaffolds with high predicted target affinity and favorable ADME (absorption, distribution, metabolism, and excretion) profiles.

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of virtual compounds before they are synthesized. youtube.com This allows for the prioritization of synthetic efforts on the most promising candidates. For example, AI has been used to design novel pyridine derivatives as potential antidiabetic agents. nih.gov

High-Throughput Screening Analysis: ML algorithms can guide high-throughput screening campaigns, learning from initial results to suggest the next set of compounds to test, thereby making the screening process more efficient and cost-effective. rsc.org This "active learning" approach can rapidly identify potent hits from large compound libraries. rsc.org

Development of Novel In Vitro Assays for Broader Target Profiling

To fully understand the therapeutic potential of azetidine-pyridine scaffolds, it is essential to develop and utilize a broad range of sophisticated in vitro assays. While standard assays are useful, novel assays can provide deeper insights into a compound's mechanism of action and potential off-target effects.

Future research should incorporate a diverse suite of assays, such as:

High-Content Imaging (HCI): HCI assays allow for the simultaneous measurement of multiple cellular parameters (e.g., protein localization, cell morphology, organelle health) in response to compound treatment, providing a rich, multi-dimensional view of a compound's cellular effects.

Phenotypic Screening: Whole-cell phenotypic screens can identify compounds that induce a desired biological outcome (e.g., cancer cell death, inhibition of viral replication) without prior knowledge of the molecular target. acs.org This is a powerful, unbiased approach for discovering first-in-class modulators.

Target Deconvolution Assays: For hits identified through phenotypic screening, a variety of techniques such as thermal proteome profiling (TPP), chemical proteomics, and transcriptomic analysis can be used to identify the specific molecular target(s) of the compound. acs.org

Advanced Permeability and Efflux Assays: For scaffolds intended for CNS or other specific tissue targets, advanced in vitro models of biological barriers (e.g., blood-brain barrier models using co-cultures of endothelial cells, pericytes, and astrocytes) can provide more accurate predictions of in vivo permeability and susceptibility to efflux transporters. nih.gov

| Assay Type | Purpose | Example Application | Reference |

|---|---|---|---|

| EMSA (Electrophoretic Mobility Shift Assay) | To measure the inhibition of protein-DNA binding activity. | Screening for STAT3 inhibitors. | nih.govacs.org |

| Caco-2 Permeability Assay | To assess gut endothelial permeability and potential for P-gp efflux. | Evaluating CNS drug-like properties. | nih.govnih.gov |

| Isothermal Titration Calorimetry (ITC) | To directly measure the binding affinity and thermodynamics of a compound to its target protein. | Confirming direct binding of inhibitors to STAT3. | bohrium.com |

| Whole-Cell Phenotypic Screening | To identify compounds with activity against pathogenic organisms in a cellular context. | Screening for activity against Mycobacterium tuberculosis. | acs.org |

| Tubulin Polymerization Assay | To evaluate the ability of a compound to inhibit the formation of microtubules. | Identifying novel anticancer agents. | rsc.org |

Investigation of Unexplored Molecular Targets and Pathways (in vitro, non-clinical)

The azetidine-pyridine scaffold is a versatile framework that likely has utility against a wide range of molecular targets beyond those already explored. nih.govnih.gov A key future direction is the systematic investigation of this scaffold against novel and underexplored biological targets and pathways.

Based on the known activities of azetidine and pyridine-containing molecules, several therapeutic areas warrant investigation:

Oncology: While targets like NAMPT and STAT3 have been investigated, many other cancer-relevant targets could be modulated by azetidine-pyridine derivatives. nih.govnih.gov These include various kinases (e.g., receptor tyrosine kinases, cell cycle kinases), epigenetic targets (e.g., histone deacetylases, methyltransferases), and protein-protein interaction targets. researchgate.net

Infectious Diseases: The pyridine ring is a common feature in many antimicrobial agents. nih.gov Recent work has identified azetidine derivatives that are potent against multidrug-resistant Mycobacterium tuberculosis by inhibiting mycolic acid biosynthesis. acs.org This suggests that azetidine-pyridine hybrids could be explored as novel antibacterial or antiviral agents.

Neuroscience: The ability to tune the physicochemical properties of azetidine-based scaffolds makes them attractive for developing CNS-penetrant drugs. nih.govnih.gov Unexplored targets in neurodegenerative diseases (e.g., Alzheimer's, Parkinson's) or psychiatric disorders, such as novel GPCRs, ion channels, or enzymes involved in neuroinflammation, could be pursued.

By systematically screening azetidine-pyridine libraries against diverse target classes and in various disease-relevant phenotypic assays, researchers can uncover new therapeutic opportunities and further establish the value of this privileged chemical scaffold.

Table of Mentioned Compounds

| Compound Name |

|---|

| 5-(Azetidin-3-ylmethoxy)-2-methylpyridine |

| 2-methylpyridine |

| 3-methylpyridine |

| 4-methylpyridine |

| Pyridine |

| Benzene |

| Toluene |

| 5-Butyl-2-methylpyridine |

Q & A

Q. What are the established synthetic routes for 5-(Azetidin-3-ylmethoxy)-2-methylpyridine, and how do reaction conditions affect yield and purity?

- Methodological Answer : Synthesis typically involves coupling azetidine derivatives to the pyridine core. A common approach is nucleophilic substitution between 5-hydroxy-2-methylpyridine and an azetidine-containing electrophile (e.g., azetidin-3-ylmethyl bromide) under basic conditions (e.g., triethylamine in dichloromethane) . Yield optimization requires precise temperature control (0–25°C) to avoid azetidine ring strain-induced side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity (>95%). Contamination by dehalogenated byproducts is common if leaving groups (e.g., bromide) are labile.

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Methodological Answer :

- NMR : H NMR should show distinct signals for the azetidine protons (δ 3.5–4.0 ppm, multiplet) and pyridine methyl group (δ 2.5 ppm, singlet). C NMR confirms the ether linkage (C-O-C at ~70 ppm) .

- MS : High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 207.1364 for CHNO).

- X-ray crystallography : Resolves stereochemical ambiguities; the azetidine ring adopts a puckered conformation, influencing molecular packing .

Q. What preliminary biological screening assays are suitable for this compound?

- Methodological Answer :

- Enzyme inhibition : Screen against kinases or GPCRs using fluorescence polarization assays. The azetidine’s rigidity may enhance target binding .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM. Compare with analogs lacking the azetidine group to assess structure-activity relationships (SAR) .

Advanced Research Questions

Q. How do competing reaction pathways impact the synthesis of this compound?

- Methodological Answer : Azetidine’s strain promotes ring-opening under acidic or high-temperature conditions. Kinetic studies (e.g., monitoring via H NMR) reveal that using aprotic solvents (THF, DMF) and low temperatures (0–5°C) minimizes decomposition. Competing O- vs. N-alkylation can occur; steric hindrance from the 2-methylpyridine group favors O-alkylation (yield >70%) .

Q. What mechanistic insights explain the azetidine-methoxy group’s reactivity in cross-coupling reactions?

- Methodological Answer : DFT calculations suggest the azetidine-methoxy group acts as an electron-donating substituent, lowering the energy barrier for Suzuki-Miyaura couplings at the pyridine’s 3-position. Experimental data show Pd(PPh) catalysts achieve >80% yield with aryl boronic acids, while bulkier ligands reduce steric clashes .

Q. How can contradictory biological activity data be resolved across studies?

- Methodological Answer :

- Purity analysis : Use HPLC (C18 column, acetonitrile/water) to detect impurities >0.1% that may skew results.

- Assay conditions : Standardize cell culture media (e.g., FBS concentration) and control for azetidine’s pH sensitivity. SAR studies show that minor structural changes (e.g., replacing azetidine with pyrrolidine) reduce off-target effects .

Q. What computational strategies predict the compound’s conformational stability and binding affinity?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Simulate binding to acetylcholine esterase (PDB: 1ACJ). The azetidine’s puckered conformation improves hydrophobic contacts (ΔG ≈ -9.2 kcal/mol).

- MD simulations (GROMACS) : Assess solvation effects; the methoxy group stabilizes hydrogen bonding with water, reducing aggregation in aqueous buffers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.